molecular formula C28H38O5Si2 B3393887 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one CAS No. 554430-87-4

2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one

Cat. No.: B3393887
CAS No.: 554430-87-4
M. Wt: 510.8 g/mol
InChI Key: JOCIWKWVRPPRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one is a chromenone-derived heterocyclic compound characterized by a fused chromen-chromenone core. The molecule features two tert-butyldimethylsilyl (TBS) protecting groups at the 2- and 8-positions, which are commonly employed to enhance stability and modulate solubility in synthetic organic chemistry.

Properties

IUPAC Name

2,8-bis[[tert-butyl(dimethyl)silyl]oxy]-11H-chromeno[4,3-c]chromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5Si2/c1-27(2,3)34(7,8)32-18-12-14-21-23(15-18)30-17-22-20-13-11-19(33-35(9,10)28(4,5)6)16-24(20)31-26(29)25(21)22/h11-16H,17H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCIWKWVRPPRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C3=C(C4=C(C=C(C=C4)O[Si](C)(C)C(C)(C)C)OC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the chromeno-chromen core. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or Lewis acids.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • The TBS groups in the target compound confer superior stability during synthetic modifications (e.g., reflux in acetic anhydride) compared to unprotected hydroxyl analogs .
  • Chlorophenyl-substituted analogs, such as those synthesized in , exhibit distinct electronic profiles due to electron-withdrawing Cl atoms, which may enhance binding to biological targets like kinases or DNA .

Physicochemical Properties

  • Solubility : The TBS groups reduce aqueous solubility but improve compatibility with organic solvents (e.g., DCM, THF), enabling easier purification and handling in synthetic workflows.
  • Thermal Stability: Silyl ethers generally decompose above 200°C, whereas unprotected chromenones may degrade at lower temperatures due to hydroxyl group reactivity.

Biological Activity

2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one is a synthetic organic compound characterized by its complex chromeno-chromen structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H38O5Si2. Its unique structure features two tert-butyldimethylsilyl (TBDMS) groups attached to hydroxyl functionalities, which may influence its biological interactions and reactivity.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate enzyme activity or alter signaling pathways, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It has been tested in vitro against bacteria and fungi, showing promising results in inhibiting growth.
  • Anticancer Properties : The compound has been investigated for its anticancer effects. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Interaction with DNA : There are indications that this compound can interact with DNA, potentially leading to alterations in gene expression and cellular responses.

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various silylated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.
  • Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it reduced cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineConcentration (µg/mL or µM)Effect Observed
AntimicrobialStaphylococcus aureus50Inhibition of growth
AntimicrobialCandida albicans50Inhibition of growth
AnticancerMCF-7 (breast cancer)2560% reduction in viability
DNA Interaction--Modulation of gene expression

Q & A

Q. Optimization Strategies :

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables like temperature, solvent ratio (e.g., EtOH/H₂O), and catalyst loading to maximize yield .
  • Reagent stoichiometry : Balancing equivalents of aldehyde and coumarin derivatives to minimize byproducts .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization MethodReference
SilylationTBDMSCl, pyridine, 55°CCatalytic acid (p-TSA)
CyclizationEtOH/H₂O (85:15), 89°C, catalyst-freeCCD (RSM)
DeprotectionTBAF in THF, rtChromatographic purity

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and quaternary carbons (e.g., carbonyl at ~160–170 ppm). TBDMS signals appear as singlets (δ 0.1–0.3 ppm for Si-CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₃₂H₄₈O₆Si₂: ~621.3 Da) and fragmentation patterns .
  • TLC Monitoring : Validates reaction progress and purity using solvent systems like hexane/ethyl acetate .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems and assigns stereochemistry .

How can computational methods predict the physicochemical properties and bioavailability of this compound?

Q. Advanced

  • Drug-likeness : Tools like SwissADME assess Lipinski’s Rule of Five (molecular weight <500, logP <5). The TBDMS groups may increase logP but reduce solubility .
  • Bioavailability : Molecular dynamics simulations predict membrane permeability, while docking studies model interactions with targets (e.g., enzymes) .

What strategies are used to analyze and isolate minor byproducts during synthesis?

Q. Advanced

  • Chromatography : Flash column chromatography with gradient elution separates byproducts (e.g., unreacted intermediates or regioisomers) .
  • LC-MS : Identifies low-abundance impurities via retention time and mass-to-charge ratios .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in major vs. minor products .

What role do tert-butyldimethylsilyl (TBDMS) groups play in stabilizing intermediates during synthesis?

Basic
TBDMS groups:

  • Protect hydroxyls : Prevent unwanted oxidation or side reactions during multi-step syntheses .
  • Enhance solubility : Improve lipophilicity for organic-phase reactions .
  • Facilitate purification : Increase volatility for distillation or chromatographic separation .

How does the stereochemistry of the chromenone core influence biological activity?

Q. Advanced

  • Structure-Activity Relationships (SAR) : Molecular docking shows that planar chromenone systems interact with hydrophobic enzyme pockets (e.g., PDE5 inhibitors) .
  • Stereoselective synthesis : Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries ensure enantiopurity, critical for binding affinity .

Q. Table 2: Key Biological Interactions

TargetAssay TypeIC₅₀/EC₅₀Reference
PDE5 EnzymeFluorescence assay~50 nM
Apoptosis InductionIn vitro cell assay~10 µM

What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Reaction reproducibility : Batch-to-batch variability in silylation requires strict moisture control .
  • Yield optimization : Transitioning from CCD-optimized microliter scales to liter-scale reactors demands adjusted heating/cooling rates .
  • Cost-effective purification : Replacing column chromatography with recrystallization or distillation for large volumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one
Reactant of Route 2
Reactant of Route 2
2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.